molecular formula C12H10N4OS B2578127 N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide CAS No. 1797717-97-5

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide

Cat. No.: B2578127
CAS No.: 1797717-97-5
M. Wt: 258.3
InChI Key: SHNZRVDQYBUOFW-UHFFFAOYSA-N
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Description

“N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide” is a derivative of Pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .


Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The chemical reactions of Pyrazolo[1,5-a]pyrimidine derivatives involve various synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of Pyrazolo[1,5-a]pyrimidine derivatives can vary depending on the specific compound. For example, their photophysical properties can be tuned by modifying the electron-donating groups (EDGs) at position 7 on the fused ring .

Scientific Research Applications

Anticancer and Antimicrobial Activities

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide serves as a building block in the synthesis of substituted pyrazoles, which have shown promising anticancer and antimicrobial properties. For instance, compounds synthesized from enaminones, reacting with various amines and methylene compounds, have demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. Additionally, some of these compounds exhibit antimicrobial activities, highlighting their potential in developing new anticancer and antimicrobial agents (S. Riyadh, 2011).

Antiviral Activity

Another application involves the synthesis of pyrazolopyrimidine derivatives, which have been evaluated for their antiviral activity. Specific derivatives show activity against human cytomegalovirus and herpes simplex virus type 1, suggesting the role of this compound derivatives in the development of new antiviral drugs (N. Saxena, L. A. Coleman, J. Drach, L. Townsend, 1990).

Biochemical Impacts as Insecticidal Agents

Research has also explored the biochemical impacts of derivatives as potential insecticidal agents. Sulfonamide-bearing thiazole moieties synthesized from this compound class have shown potent toxic effects against the cotton leafworm, Spodoptera littoralis. These findings open avenues for the use of this compound derivatives in agriculture as insecticidal compounds with specific modes of action (Nanees N. Soliman, M. Abd El Salam, A. Fadda, M. Abdelmotaal, 2020).

Development of Benzodiazepine Receptor Ligands

Furthermore, the compound has been utilized in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, investigated as potential benzodiazepine receptor ligands. These studies contribute to understanding the structural requirements for binding to benzodiazepine receptors and may lead to the development of novel anxiolytic or sedative medications (F. Bruni, S. Selleri, A. Costanzo, G. Guerrini, M. L. Casilli, 1994).

Future Directions

The future directions of research on Pyrazolo[1,5-a]pyrimidine derivatives could involve the development of new synthetic routes and applications of these compounds . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-8-5-11-13-6-9(7-16(11)15-8)14-12(17)10-3-2-4-18-10/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNZRVDQYBUOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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